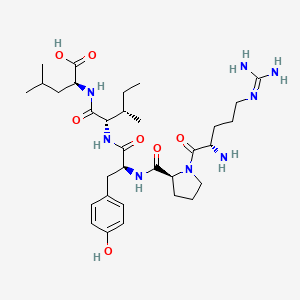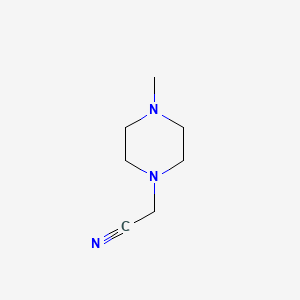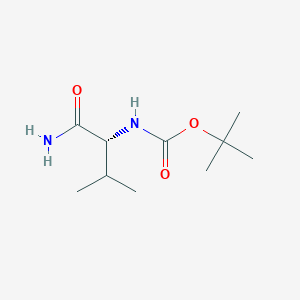![molecular formula C23H23N3 B1588884 2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine CAS No. 210537-32-9](/img/structure/B1588884.png)
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine
Overview
Description
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine is a nitrogen-containing heterocyclic compound that has been extensively studied due to its potential applications in medicinal chemistry and drug design. This compound has been found to have a wide range of biological activities, such as antimicrobial and anti-inflammatory properties, and it has also been used as a ligand for transition metal complexes.
Scientific Research Applications
Luminescent Properties and Structural Analysis :
- Compounds like 2,6-bis[1-(2-methylphenylimino)ethyl]pyridine have been synthesized and analyzed for their luminescent properties. These compounds exhibit fluorescence due to ligand-centered π*−π transitions, and the presence of metal centers like CdII enhances their fluorescent emission. This property is useful in materials science for developing new luminescent materials (Fan et al., 2004).
Catalytic Applications :
- Certain derivatives of 2,6-bis(imino)pyridyl ligands have been employed in catalysis. For instance, they have been used in combination with ruthenium(II) fragments to catalyze cyclopropanation reactions. These catalysts showed increased activity with larger substituents on the imine nitrogen atoms (Bianchini and Lee, 2000).
Polymer Science :
- Novel polyimides containing pyridine moieties have been synthesized using monomers derived from compounds like 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine. These polyimides display good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties, making them suitable for advanced material applications (Wang et al., 2006).
Chemical Sensing :
- Certain derivatives of 2,6-bis(imino)pyridine, like 2,6-bis(2-benzimidazolyl)pyridine, have been used as chemosensors for detecting ions like fluoride. These compounds change their spectroscopic properties upon binding with fluoride ions, indicating their potential use in environmental monitoring and analytical chemistry (Chetia and Iyer, 2008).
Ethylene Polymerization :
- Iron and cobalt complexes with 2,6-bis(imino)pyridine-Schiff base ligands have shown high catalytic activity in ethylene polymerization, yielding polymers with controlled structures and low molecular weight distributions. Such catalysts are important for industrial polymer production (Abu-Surrah et al., 2011).
properties
IUPAC Name |
1-[6-[C-methyl-N-(2-methylphenyl)carbonimidoyl]pyridin-2-yl]-N-(2-methylphenyl)ethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3/c1-16-10-5-7-12-20(16)24-18(3)22-14-9-15-23(26-22)19(4)25-21-13-8-6-11-17(21)2/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPJMGBMVWKPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C(C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460738 | |
| Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine | |
CAS RN |
210537-32-9 | |
| Record name | 2,6-BIS[1-(2-METHYLPHENYLIMINO)ETHYL]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70460738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Bis(1-(2-methylphenylimino)ethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)










